(4S)-4-Acetamido-6-methylheptanoic acid (4S)-4-Acetamido-6-methylheptanoic acid
Brand Name: Vulcanchem
CAS No.: 66182-00-1
VCID: VC19377995
InChI: InChI=1S/C10H19NO3/c1-7(2)6-9(11-8(3)12)4-5-10(13)14/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1
SMILES:
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

(4S)-4-Acetamido-6-methylheptanoic acid

CAS No.: 66182-00-1

Cat. No.: VC19377995

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

(4S)-4-Acetamido-6-methylheptanoic acid - 66182-00-1

Specification

CAS No. 66182-00-1
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name (4S)-4-acetamido-6-methylheptanoic acid
Standard InChI InChI=1S/C10H19NO3/c1-7(2)6-9(11-8(3)12)4-5-10(13)14/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1
Standard InChI Key QIYZBZLCCSGEJX-VIFPVBQESA-N
Isomeric SMILES CC(C)C[C@H](CCC(=O)O)NC(=O)C
Canonical SMILES CC(C)CC(CCC(=O)O)NC(=O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

(4S)-4-Acetamido-6-methylheptanoic acid (C₉H₁₇NO₃) features a heptanoic acid backbone with two key modifications:

  • 4S-Acetamido group: A chiral center at carbon 4 bearing an acetylated amine (-NHCOCH₃), which enhances metabolic stability compared to primary amines .

  • 6-Methyl branch: A hydrophobic methyl group at carbon 6, influencing lipid solubility and steric interactions .

The compound’s IUPAC name derives from its stereochemistry:
(4S)-4-(Acetylamino)-6-methylheptanoic acid.

Table 1: Computed Physicochemical Properties

PropertyValueMethod (Source)
Molecular weight187.24 g/molPubChem 2.2
XLogP3-AA1.2 (estimated)XLogP3 3.0
Hydrogen bond donors3 (NH, 2×OH)Cactvs 3.4.8.18
Rotatable bonds6Cactvs 3.4.8.18

Synthesis and Stereochemical Control

Biosynthetic Precursors

The compound shares structural homology with statine (Sta), a non-proteinogenic amino acid found in acetylpepstatin . Sta’s (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid structure differs by:

  • Replacement of the 3-hydroxy group with a hydrogen

  • Acetylation of the 4-amino group .

This modification likely arises from post-translational acetylation, a common stability-enhancing modification in protease inhibitors .

Solid-Phase Synthesis

Fmoc-protected analogs like Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid demonstrate the feasibility of incorporating branched-chain acids into peptides. For (4S)-4-acetamido-6-methylheptanoic acid, a proposed route involves:

  • Enantioselective alkylation of ethyl 4-oxohexanoate to install the 6-methyl group .

  • Strecker amino acid synthesis to introduce the 4-amino group.

  • Acetylation using acetic anhydride under basic conditions .

Physicochemical and Structural Properties

Crystallographic Insights

While no crystal structure exists for the compound, acetylpepstatin’s structure (PDB 1P9U) shows that Sta residues adopt a γ-turn conformation stabilized by intramolecular hydrogen bonds . The acetamido group in (4S)-4-acetamido-6-methylheptanoic acid may similarly stabilize secondary structures in synthetic peptides.

Applications in Biomedical Research

Peptide-Based Therapeutics

The compound’s structural features make it a candidate for:

  • Protease inhibitor design: Acetylpepstatin’s Sta residues inhibit aspartyl proteases by mimicking the tetrahedral transition state . The acetamido group could enhance binding to protease active sites through hydrogen bonding .

  • Targeted drug delivery: Methyl branching improves lipid bilayer penetration, potentially enhancing bioavailability of conjugated therapeutics .

Bioconjugation Strategies

Fmoc derivatives of similar acids are used to create peptide-drug conjugates . For example, attaching (4S)-4-acetamido-6-methylheptanoic acid to anticancer agents could improve tumor targeting through enhanced passive diffusion.

Challenges and Future Directions

Synthetic Accessibility

Current limitations include:

  • Low yields (~35%) in stereoselective alkylation steps .

  • Epimerization risk during acetylation, requiring strict temperature control .

Unexplored Biological Activity

Priority research areas:

  • Enzymatic assays: Screening against HIV protease, renin, and other aspartyl proteases.

  • ADMET profiling: Assessing metabolic stability in liver microsomes.

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